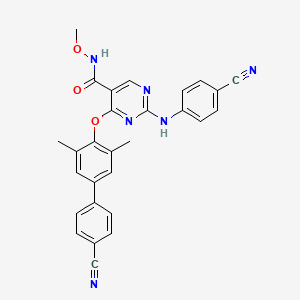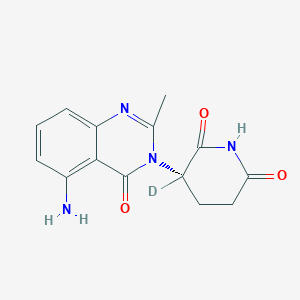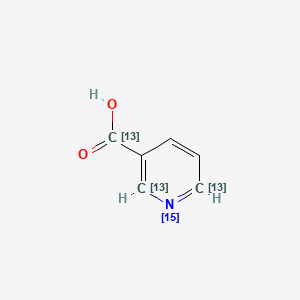
Niacin-15N,13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an essential nutrient for humans, playing a key role in energy metabolism, cell signaling, gene expression regulation, and apoptosis . This compound is particularly useful in scientific research due to its labeled isotopes, which allow for precise tracking and quantification in various biological and chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Niacin-15N,13C3 involves the incorporation of stable isotopes of nitrogen (15N) and carbon (13C) into the niacin molecule. This is typically achieved through chemical synthesis using labeled precursors. The reaction conditions often involve controlled environments to ensure the incorporation of the isotopes without altering the chemical structure of niacin .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of labeled nitrogen and carbon sources, which are reacted under specific conditions to produce the labeled niacin. The final product is then purified and tested for isotopic purity and chemical integrity .
Análisis De Reacciones Químicas
Types of Reactions
Niacin-15N,13C3 undergoes various chemical reactions, including:
Oxidation: Niacin can be oxidized to form nicotinic acid.
Reduction: It can be reduced to form nicotinamide.
Substitution: Various substitution reactions can occur, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include nicotinic acid, nicotinamide, and various substituted derivatives of niacin .
Aplicaciones Científicas De Investigación
Niacin-15N,13C3 has a wide range of applications in scientific research:
Mecanismo De Acción
Niacin-15N,13C3 exerts its effects through several mechanisms:
Energy Metabolism: Acts as a precursor for nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for redox reactions in energy metabolism.
Gene Expression Regulation: Involved in the regulation of gene expression through its role in NAD-dependent enzymes.
Apoptosis: Plays a role in programmed cell death by influencing various signaling pathways.
Comparación Con Compuestos Similares
Niacin-15N,13C3 is unique due to its stable isotope labeling, which allows for precise tracking in research studies. Similar compounds include:
Unlabeled Niacin:
Nicotinamide: Another form of vitamin B3, used in similar metabolic and health-related studies.
Nicotinic Acid: A derivative of niacin, used in lipid-lowering therapies.
This compound stands out due to its enhanced utility in research applications, providing detailed insights into the metabolic pathways and mechanisms of action of niacin .
Propiedades
Fórmula molecular |
C6H5NO2 |
|---|---|
Peso molecular |
127.08 g/mol |
Nombre IUPAC |
(2,6-13C2,115N)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i3+1,4+1,6+1,7+1 |
Clave InChI |
PVNIIMVLHYAWGP-HNZXROKESA-N |
SMILES isomérico |
C1=CC(=[13CH][15N]=[13CH]1)[13C](=O)O |
SMILES canónico |
C1=CC(=CN=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)


![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)


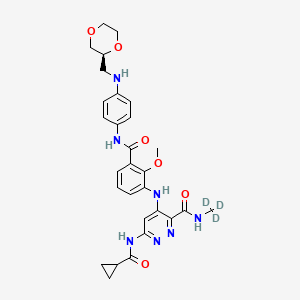
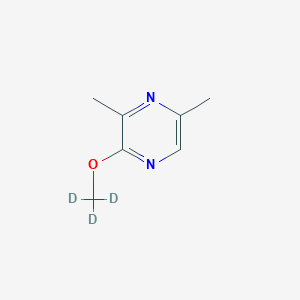
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
